Solvent yellow 157

描述

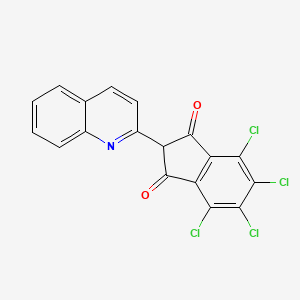

Structure

3D Structure

属性

IUPAC Name |

4,5,6,7-tetrachloro-2-quinolin-2-ylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H7Cl4NO2/c19-13-11-12(14(20)16(22)15(13)21)18(25)10(17(11)24)9-6-5-7-3-1-2-4-8(7)23-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQURCYYMGCGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H7Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185468 | |

| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27908-75-4 | |

| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27908-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-(2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of Solvent Yellow 157

Chemical Synthesis Pathways and Reaction Mechanism Elucidation

The primary synthesis route for Solvent Yellow 157 involves the condensation of 2-Methylquinoline (B7769805) with 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione. colorbloomdyes.comchemicalbook.comworlddyevariety.commozello.co.uk This reaction is a cornerstone of its production, leading to the formation of the characteristic quinoline (B57606) dye structure.

Condensation Reactions for Quinoline Dye Formation

The formation of quinoline dyes, a class to which this compound belongs, often utilizes condensation reactions. A prominent example is the Friedländer condensation, which involves the reaction of an o-aminocarbonyl compound with a compound containing an active α-methylene group. mdpi.com This reaction can be catalyzed by both acids and bases. mdpi.com In the specific case of this compound, the synthesis is achieved through the condensation of 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione. worlddyevariety.commozello.co.uk Another relevant synthetic pathway for quinoline derivatives is the Niementowski reaction, which uses anthranilic acid and ketones or aldehydes to produce 4-hydroxyquinolines. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement Techniques

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthetic products. Methodologies such as factorial design and the One-Factor-At-a-Time (OFAT) approach are employed to systematically investigate the effects of various parameters like temperature, reaction time, and catalyst loading. whiterose.ac.ukrsc.org For instance, in the synthesis of certain dyes, a significant increase in yield was achieved by optimizing these factors. rsc.org While specific optimization data for this compound is not detailed in the provided results, the general principles of chemical reaction optimization are applicable. whiterose.ac.uknih.gov These techniques help in identifying the optimal set of conditions to enhance reaction efficiency and product output. whiterose.ac.ukresearchgate.net

Catalytic Systems and Green Chemistry Approaches in Synthesis

The synthesis of quinoline derivatives is increasingly moving towards more environmentally friendly methods. Green chemistry principles are being applied through the use of non-toxic catalysts, solvent-free conditions, and energy-efficient techniques like microwave and light irradiation. eurekaselect.com Catalysts such as FeCl3·6H2O in water, phosphotungstic acid, and various Lewis acids like Zr(NO3)4 have been effectively used in quinoline synthesis. researchgate.nettandfonline.com These green approaches offer benefits like high yields, shorter reaction times, and easier workup procedures. eurekaselect.comichem.md For example, the use of tartaric acid as a green catalyst in solvent-free conditions has been shown to be highly efficient for preparing polysubstituted quinolines. ichem.md

Molecular Modification and Functionalization for Targeted Performance

Modifying the molecular structure of dyes like this compound is a key strategy for tailoring their properties for specific applications.

Strategic Derivatization of the Quinoline Moiety

The quinoline scaffold is a versatile platform for chemical modification. nih.gov Derivatization of the quinoline moiety can be used to tune the fluorescence properties, introduce reactive groups for covalent bonding, and enhance solubility. researchgate.netmit.edu For instance, modifications at the 7-amino group of quinolones can shift fluorescence from blue to green. researchgate.net Furthermore, introducing groups like isothiocyanates or azides allows for the covalent attachment of these fluorophores to biomolecules. researchgate.net Such strategic functionalization is crucial for developing advanced materials and probes. acs.org

Role of Halogenated Isobenzofuran-1,3-dione in Modulating Spectroscopic Characteristics

The halogenated component of this compound, 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione, plays a significant role in determining its spectroscopic properties. chemicalbook.com The presence of electron-withdrawing halogen atoms on the isobenzofuran-1,3-dione ring can influence the electronic structure of the final dye molecule. This modulation can affect the absorption and emission wavelengths. For example, in similar dye structures, the introduction of electron-withdrawing groups is known to impact fluorescence, sometimes quenching it. The specific arrangement of chloro-substituents in the isobenzofuran-1,3-dione moiety is a critical design element for achieving the desired brilliant greenish-yellow color of this compound. worlddyevariety.commozello.co.uk

Novel Synthetic Routes to this compound Analogs

The core structure of this compound, a quinophthalone dye, is derived from the condensation of 2-methylquinoline (quinaldine) and a substituted phthalic anhydride (B1165640) derivative. worlddyevariety.comnih.gov While this classic synthesis is well-established, contemporary research focuses on developing novel analogs with enhanced properties such as improved molar extinction coefficients, thermal stability, and specific absorption characteristics for advanced applications like color filters in image sensors. mdpi.com These efforts involve multi-step synthetic pathways and the introduction of diverse functional groups to the quinophthalone scaffold.

A significant advancement in this area is the design and synthesis of novel quinophthalone derivatives intended to overcome the limitations of existing commercial dyes. mdpi.com One such example is the synthesis of 4,5,6,7-tetrachloro-2-(2-(3-hydroxy-1-oxo-1H-cyclopenta[b]naphthalen-2-yl)quinolin-4-yl)isoindoline-1,3-dione, a compound referred to as TCHCQ. This analog was strategically designed to improve absorption in the blue region of the spectrum by introducing a naphthyl group to increase molecular conjugation and adjusting the substitution pattern on the isoindoline-1,3-dione moiety. mdpi.com

The synthesis of TCHCQ is a multi-step process that exemplifies modern derivatization strategies for creating complex dye analogs. The route eschews common purification methods like column chromatography in favor of reprecipitation and washing, aiming for greater synthesis efficiency. mdpi.com

The synthetic pathway to TCHCQ unfolds in four main stages:

Synthesis of Intermediate 1: The process begins with the reaction of 4-aminoquinaldine (B107616) with phthalic anhydride in 1,2,4-trichlorobenzene (B33124) at a high temperature (200 °C). This step forms the initial quinoline-isoindoline dione (B5365651) structure, 2-(2-methylquinolin-4-yl)isoindoline-1,3-dione. mdpi.com

Synthesis of Intermediate 2: The second intermediate is synthesized, which involves creating a cyclopenta[b]naphthalene ring system attached to the quinoline core. mdpi.com

Synthesis of Intermediate 3: The isoindoline (B1297411) group is cleaved using hydrazine (B178648) monohydrate in methanol. This reaction exposes a primary amino group on the quinoline ring, yielding 2-(4-aminoquinolin-2-yl)-3-hydroxy-1H-cyclopenta[b]naphthalen-1-one. This step is crucial for preparing the scaffold for the final condensation. mdpi.com

Synthesis of Final Analog (TCHCQ): The final step involves the condensation of the amino-functionalized intermediate (3) with a tetrachlorinated phthalic anhydride derivative to introduce the 4,5,6,7-tetrachloro-isoindoline-1,3-dione moiety, resulting in the target molecule TCHCQ. mdpi.com This final condensation mirrors the classic synthesis of quinophthalones but uses a highly functionalized and novel quinoline precursor.

The research findings indicate that this novel synthetic approach leads to an analog with superior optical properties compared to existing commercial dyes like Y138. mdpi.com The strategic introduction of the naphthyl group and the specific chlorination pattern significantly enhances the molar extinction coefficient. mdpi.com

| Compound | Maximum Absorption Wavelength (λmax) | Molar Extinction Coefficient (εmax) |

|---|---|---|

| TCHCQ (Novel Analog) | 470 nm | 2.87 × 105 L/mol·cm |

| Y138 (Commercial Dye) | 457 nm | 2.37 × 105 L/mol·cm |

This table presents a comparison of the optical properties of the novel quinophthalone derivative TCHCQ and the commercial yellow colorant Y138 in solution, based on data from Park et al. (2024). mdpi.com

Another novel approach to the synthesis of quinophthalone dyes involves the use of microwave irradiation in solvent-free conditions, catalyzed by silica (B1680970) gel. mdpi.com This method offers a greener and more efficient alternative to traditional heating, significantly reducing reaction times and simplifying the work-up process to afford high yields of quinophthalone pigments. mdpi.com Such methodologies highlight a trend towards more sustainable and efficient manufacturing of these important industrial dyes.

Derivatization can also be achieved by modifying the starting materials. For instance, using substituted 6-phenacitamido quinaldine (B1664567) instead of simple quinaldine in the condensation reaction with phthalic anhydride (in the presence of anhydrous zinc chloride) yields nitro-substituted 6-phenacitamido quinophthalone dyes. scribd.com This strategy allows for the introduction of various functional groups onto the quinoline part of the molecule, enabling the fine-tuning of the dye's properties. scribd.com

Advanced Spectroscopic and Analytical Characterization Methodologies for Solvent Yellow 157 and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of Solvent Yellow 157. Each technique provides unique insights, and together they allow for a complete structural and purity profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. For a molecule like this compound, which possesses a rigid quinoline (B57606) core and substituted aromatic rings, NMR provides critical data on the connectivity of atoms and their spatial arrangement.

Detailed ¹H and ¹³C NMR analyses are essential. The ¹H NMR spectrum would reveal the number and environment of hydrogen atoms. Protons on the quinoline and chlorinated phenyl rings would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants (J-values) providing information about their relative positions. ipb.pttsijournals.comtsijournals.com For instance, the coupling patterns can distinguish between adjacent (ortho), meta, and para protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish ¹H-¹H connectivities and directly link protons to their attached carbon atoms, respectively.

For conformational analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable. This technique detects through-space interactions between protons that are close to each other, which helps in defining the molecule's preferred three-dimensional shape and the orientation of the different ring systems relative to one another. scielo.br The study of related quinoline structures by NMR has shown that the conformation can be significantly influenced by steric hindrance and the nature of substituents, affecting the planarity of the molecule. scielo.br

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound This table is illustrative and based on typical values for quinoline and substituted aromatic compounds. ipb.ptsigmaaldrich.com

| Functional Group/Moiety | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| Quinoline Ring Protons | ¹H | 7.2 - 8.9 | Specific shifts depend on position relative to nitrogen and other substituents. |

| Chlorinated Phenyl Protons | ¹H | 7.0 - 7.8 | Electron-withdrawing effect of chlorine atoms influences the shifts. |

| Quinoline Ring Carbons | ¹³C | 120 - 150 | Carbons adjacent to nitrogen are typically deshielded (higher ppm). |

| Chlorinated Phenyl Carbons | ¹³C | 125 - 140 | Carbons bonded to chlorine show distinct shifts. |

| Carbonyl Carbon (C=O) | ¹³C | 160 - 175 | The dione (B5365651) carbonyls would appear in this characteristic downfield region. mdpi.com |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. These methods provide a unique "molecular fingerprint," making them ideal for identity confirmation.

Infrared (IR) Spectroscopy: An FTIR (Fourier-Transform Infrared) spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Analysis of quinoline and its derivatives reveals key spectral regions. mdpi.comastrochem.orgrsc.org The carbonyl (C=O) stretching vibrations of the dione moiety would be prominent, typically appearing in the 1650-1725 cm⁻¹ range. mdpi.com The spectrum would also show a series of sharp bands between 1400 and 1650 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the aromatic quinoline system. rsc.orgimpactfactor.org Vibrations involving the C-Cl bonds would be found in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings would produce strong Raman signals. This technique is highly effective for identifying pigments and can often be performed with minimal sample preparation.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound This table is illustrative and based on established group frequencies for related compounds. mdpi.comrsc.orgimpactfactor.org

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1650 - 1725 |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1650 |

| C-N | Stretching | 1300 - 1350 |

| C-Cl | Stretching | 600 - 800 |

| C-H | Out-of-plane Bending | 750 - 900 |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Characterization

As a dye, the interaction of this compound with light is a defining characteristic. UV-Visible (UV-Vis) and fluorescence spectroscopy are used to quantify these photophysical properties.

UV-Vis Spectroscopy: This technique measures the absorption of light by the molecule as a function of wavelength. The resulting spectrum is dictated by the electronic transitions within the conjugated π-system of the quinoline and aromatic rings. The position of the maximum absorption wavelength (λ_max) determines the color of the compound. For quinoline derivatives, λ_max is influenced by substituents and solvent polarity. unesp.brnih.gov Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum. unesp.br The effect of different solvents on the λ_max, a phenomenon known as solvatochromism, can provide information about the change in dipole moment of the molecule upon electronic excitation. acs.org

Fluorescence Spectroscopy: Many quinoline-based dyes are fluorescent, meaning they re-emit absorbed light at a longer wavelength. Fluorescence spectroscopy measures this emission. The resulting spectrum, quantum yield (the efficiency of fluorescence), and Stokes shift (the difference in wavelength between the absorption and emission maxima) are key parameters. researchgate.net These properties are highly dependent on the molecular structure and the solvent environment. researchgate.netresearchgate.net For some quinoline derivatives, fluorescence quantum yields can be very high, making them suitable for applications in materials science. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a definitive technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₈H₇Cl₄NO₂), HRMS can measure the molecular mass with extremely high precision (typically to four or more decimal places). bioanalysis-zone.comuni-rostock.de This allows for the unambiguous determination of the elemental formula, as the exact mass is unique. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum, providing immediate confirmation of the number of chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion (precursor ion) is isolated and fragmented by collision with an inert gas. nih.gov The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a roadmap of the molecule's structure, as bonds break at predictable locations. For this compound, fragmentation would likely involve cleavages within the quinoline ring system and losses of chlorine atoms or CO groups, similar to patterns observed for other dyes. unl.ptmdpi.com

Table 3: Molecular Weight and Formula of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₇Cl₄NO₂ | PubChem |

| Average Molecular Weight | 411.07 g/mol | PubChem |

| Monoisotopic (Exact) Mass | 408.92309 Da | PubChem |

Advanced Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities, degradation products, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) Coupled with Photodiode Array (PDA) and Tandem Mass Spectrometry (MS/MS)

The combination of HPLC with PDA and MS/MS detectors provides a powerful, multi-dimensional analytical platform. thermofisher.comcurtin.edu.auresearchgate.net This is the premier technique for the separation, identification, and quantification of dyes in complex matrices. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. epa.govnih.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all components in a sample. mdpi.comresearchgate.net

Photodiode Array (PDA) Detection: As the separated components elute from the HPLC column, they pass through a PDA detector. This detector records the full UV-Vis absorption spectrum of each component in real-time. This provides not only a quantitative signal but also qualitative information, as the spectrum can be compared to that of a known standard for identity confirmation. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) Detection: Following the PDA detector, the eluent is introduced into the mass spectrometer. An interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate ions from the eluting molecules. unl.ptthermofisher.com The MS provides highly specific detection based on the mass-to-charge ratio (m/z) of the compound. By operating in MS/MS mode, the system can provide definitive structural confirmation for each separated peak, making this hyphenated technique the gold standard for dye analysis. mdpi.comresearchgate.net

Table 4: Typical Parameters for HPLC-PDA-MS/MS Analysis of Solvent Dyes This table presents a generalized method based on common practices for analyzing similar compounds. mdpi.commdpi.com

| Parameter | Typical Setting/Value | Purpose |

| HPLC Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 3.5 µm) | Separation based on polarity. |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate | Aqueous component; additive aids ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component to elute analytes. |

| Elution Mode | Gradient (e.g., 5% to 95% B over 15 min) | Separates compounds with a wide range of polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Standard flow for analytical columns. |

| PDA Wavelengths | 200 - 600 nm (monitoring at λ_max) | Acquires full UV-Vis spectrum for identification. |

| MS Ionization | ESI or APCI (Positive/Negative Mode) | Generates ions for mass analysis. |

| MS Detection | Full Scan & Product Ion Scan (MS/MS) | Determines molecular weight and fragmentation for structural confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. nih.govshimadzu.com In the context of this compound, GC-MS is instrumental in identifying volatile organic compounds (VOCs) that may be present as residual solvents from the manufacturing process or as degradation products formed under thermal or environmental stress. mt.comresearchgate.net The methodology involves vaporizing a sample, separating its components in a gaseous state using a chromatography column, and then detecting and identifying the components with a mass spectrometer. shimadzu.com

The identification of degradation products is crucial for understanding the stability of the dye. For quinoline-based dyes like this compound, thermal or photodegradation could potentially lead to the formation of smaller, more volatile fragments. nih.govohsu.edu For example, studies on other complex organic molecules have shown that GC-MS can effectively identify degradation products such as isatin, anthranilic acid, and other derivatives resulting from the breakdown of larger chromophores. researchgate.net The analysis of textiles for harmful substances often employs thermal desorption GC-MS to screen for regulated compounds like quinoline, which could be a potential degradation product of a dye with a quinoline moiety. nih.gov

A typical GC-MS analysis for volatile components and degradation products of this compound would involve the following parameters, which are representative of methods used for similar analyses: nih.govcabidigitallibrary.org

| Parameter | Typical Setting | Purpose |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar | A non-polar column suitable for separating a wide range of volatile and semi-volatile organic compounds. nih.gov |

| Injection Mode | Splitless or Headspace Solid-Phase Microextraction (HS-SPME) | To introduce the sample into the system; HS-SPME is particularly useful for extracting volatile compounds from a solid or liquid matrix. nih.gov |

| Oven Program | Initial 50°C, ramped to 250-300°C | A temperature gradient to elute compounds based on their boiling points, from most volatile to least volatile. nih.gov |

| Carrier Gas | Helium | An inert gas to carry the sample through the column. |

| MS Ionization | Electron Impact (EI) at 70 eV | A standard ionization method that creates predictable and reproducible fragmentation patterns for identification. nih.gov |

| Mass Range | 40-550 m/z | To detect a wide range of possible fragment ions. |

| Identification | NIST Mass Spectral Library | Comparison of the experimental mass spectrum of an unknown peak with a library of known spectra for positive identification. nih.gov |

This table is a representative example of GC-MS parameters and does not reflect a specific analysis of this compound.

Electrophoretic and Thin-Layer Chromatography (TLC) Methodologies for Analytical Resolution and Screening

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. libretexts.org It is widely employed for the screening and purity assessment of dyes. matec-conferences.orguad.ac.id The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a flat, inert substrate, and a mobile phase, which is a solvent or solvent mixture. matec-conferences.org Components separate based on their differential affinity for the two phases; less polar compounds travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf value), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. libretexts.org

For this compound, TLC can be used to:

Assess the purity of a sample by detecting the presence of impurities or byproducts from synthesis. uad.ac.id

Identify the dye in a mixture by comparing its Rf value to that of a known standard. cabidigitallibrary.org

Monitor the progress of a chemical reaction involving the dye. libretexts.org

The selection of the mobile phase is critical for achieving good separation. researchgate.net A mixture of solvents is often used to fine-tune the polarity. matec-conferences.org

| Stationary Phase | Mobile Phase (Solvent System) Example | Observation |

| Silica Gel GF254 | Ethyl Acetate : n-Butanol : Water (37.5:37.5:25) | This system has been used to separate different types of dye additives, indicating its utility for resolving complex mixtures. matec-conferences.org |

| Silica Gel | Toluene : Ethyl Acetate (1:1) | A common starting solvent system for separating compounds of intermediate polarity. The ratio can be adjusted to optimize separation and Rf values. libretexts.org |

| Alumina | Hexane : Dichloromethane (varying ratios) | Alumina offers different selectivity compared to silica and can be effective for separating less polar compounds. |

This table provides examples of TLC systems; the optimal system for this compound would require empirical determination.

Electrophoretic Methodologies

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer high-efficiency, high-resolution separations with minimal solvent consumption. mdpi.commdpi.com These methods separate ions based on their electrophoretic mobility in an electric field. vtt.fi CE and its variants, like Micellar Electrokinetic Chromatography (MEKC), are powerful tools for the analysis of a wide range of compounds, including dyes in various products. researchgate.net

While specific applications for this compound are not detailed in the available literature, the methodology is well-suited for its analysis. The technique would be valuable for:

Purity Analysis: Quantifying the main dye component and resolving closely related impurities.

Screening: Rapidly detecting the presence of the dye in complex matrices.

Degradation Studies: Separating and monitoring the formation of charged degradation products. vtt.fi

A key advantage of CE is its versatility and the low volume of reagents and samples required, making it an environmentally friendly or "green" analytical alternative. mdpi.com The development of a CE method for this compound would involve optimizing parameters such as the background electrolyte composition and pH, applied voltage, and injection time to achieve the desired separation. mdpi.com

Characterization of Dye-Matrix Interactions and Dispersion State

Spectroscopic Probes for Investigating Dye Aggregation and Distribution within Polymer Matrices

The performance of a dye within a polymer matrix is critically dependent on its dispersion state. Spectroscopic techniques, particularly UV-Visible (UV-Vis) spectroscopy, are essential for investigating the aggregation and distribution of dyes like this compound. nih.gov The color and optical properties of the final product are directly influenced by whether the dye exists as individual molecules (a molecular solution) or as aggregates. nih.govuni-bayreuth.de

The aggregation of dye molecules can cause a shift in the absorption spectrum. This phenomenon, known as solvatochromism, can be used to probe the dye's local environment. acs.org

H-aggregates (hypsochromic shift): When dye molecules stack face-to-face, it often results in a shift of the absorption maximum to a shorter wavelength (a blue shift).

J-aggregates (bathochromic shift): Head-to-tail arrangements can lead to a shift to a longer wavelength (a red shift).

By analyzing the UV-Vis absorption spectra of this compound incorporated into a polymer film, researchers can infer its aggregation state. nih.gov A spectrum that closely resembles that of the dye in a dilute solution suggests good molecular dispersion. rsc.org Conversely, the appearance of new peaks or shoulders, or a significant shift in the main absorption band, indicates the formation of aggregates. uni-bayreuth.de Studies on similar solvent dyes in polymer composites have used UV-Vis spectroscopy to track changes in optical properties, which are directly related to the distribution and stability of the dye particles within the matrix. nih.gov

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Dye-Polymer Compatibility

Thermal analysis is crucial for determining the compatibility of this compound with various polymers and for establishing safe processing temperatures. philoden.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mt.com For this compound, TGA determines its thermal stability and decomposition temperature. A high decomposition temperature is essential for dyes used in engineering plastics that are processed at elevated temperatures. precisechem.com TGA can also quantify volatile content, such as residual moisture or solvents. mt.com this compound exhibits high thermal stability, with a melting point around 323°C and heat resistance suitable for high-temperature applications. precisechem.comcolorantsgroup.comorigochem.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. researchgate.net DSC can be used to detect the melting point of the dye, the glass transition temperature (Tg) of the polymer, and any changes to these properties upon mixing. A significant shift in the polymer's Tg upon addition of the dye can indicate good compatibility and plasticization effects. Conversely, the absence of the dye's melting peak in the composite can suggest that the dye has fully dissolved in the polymer matrix. researchgate.net

The compatibility and heat resistance of this compound have been evaluated in several common polymers:

| Polymer | Heat Resistance (°C) | Compatibility/Recommendation |

| Polystyrene (PS) | 300 precisechem.com | Recommended precisechem.com |

| Acrylonitrile Butadiene Styrene (ABS) | 300 precisechem.com | Recommended precisechem.com |

| Polycarbonate (PC) | 300 precisechem.com | Recommended precisechem.com |

| Poly(methyl methacrylate) (PMMA) | 300 precisechem.com | Recommended precisechem.com |

| Polyethylene (B3416737) Terephthalate (B1205515) (PET) | 300 precisechem.com | Recommended precisechem.com |

| Polyamide 6 (PA6) | - | Not Recommended precisechem.com |

Data sourced from technical specifications. precisechem.comprecisechem.com

Microscopic Techniques for Morphological Assessment of Dye Incorporation

Microscopic techniques provide direct visual evidence of how a dye is incorporated into a polymer matrix. Scanning Electron Microscopy (SEM) is a particularly valuable tool for assessing the morphology of dye-polymer composites at the micro-scale. nih.gov

By examining the fracture surface of a polymer sample containing this compound, SEM can reveal the size, shape, and distribution of dye particles. Ideally, for solvent dyes, a uniform, molecular-level dispersion is desired, which would result in a smooth, featureless morphology in an SEM image. nih.gov However, if the dye has poor compatibility or is loaded above its solubility limit, it may form agglomerates or discrete particles within the polymer. nih.gov These agglomerates can act as stress concentrators, potentially compromising the mechanical properties of the plastic, and can also negatively affect the optical properties, such as transparency and color uniformity. nih.gov A study on other solvent dyes in an ethylene-propylene matrix showed that even when good dispersion is expected, SEM can reveal the presence of particle aggregates. nih.gov Therefore, SEM analysis is a critical step in quality control and in the development of new dye-polymer formulations to ensure optimal performance.

Performance Characteristics and Application Specific Research of Solvent Yellow 157 in Complex Matrices

Migration Resistance and Diffusion Kinetics in Polymer Systems

Solvent Yellow 157 generally exhibits good to excellent migration resistance. precisechem.comccchemical.comccchemical.com Migration is the process by which dye molecules move from the polymer matrix to the surface or into a material in contact with it. This phenomenon is governed by the principles of diffusion and is influenced by the physicochemical properties of the dye and the polymer.

The primary mechanism of dye migration is diffusion, where individual colorant molecules move through the amorphous regions of the polymer. The process is driven by a concentration gradient and the thermal energy of the system. In semi-crystalline polymers, migration is largely restricted to the amorphous phases, as the tightly packed crystalline regions are generally impermeable to dye molecules.

Several factors inherent to the dye-polymer system dictate the migration mechanism:

Partial Solubility : A key factor determining migration is the partial solubility of the dye in the polymer matrix. wiley-vch.de Dyes like this compound, which are designed to dissolve in the polymer during melt processing, form a solid solution. philoden.com However, if the dye concentration exceeds its solubility limit at a given temperature, the unincorporated molecules are more prone to migration.

Diffusion through Free Volume : Dye molecules diffuse by moving into transient gaps or "free volume" between polymer chains. The rate of this movement is dependent on the size of the dye molecule and the available free volume within the polymer structure.

Surface Blooming : Migration can manifest as "blooming," where the dye moves to the surface of the plastic part, forming a visible layer. This can be driven by the incompatibility between the dye and the polymer or by exudation from a supersaturated solution as the polymer cools. Studies on other solvent dyes in ethylene-propylene rubber have shown that migration of colorants to the material surface is a significant phenomenon, influenced by factors like thermo-oxidation. nih.gov

Contact Migration : This occurs when the dye transfers from the colored plastic to another substrate upon contact, often accelerated by pressure and temperature. iteh.aisis.se

The resistance of this compound to migration is not an intrinsic constant but is heavily influenced by its environment.

Polymer Morphology : The physical structure of the polymer is a dominant factor.

Crystallinity : Highly crystalline polymers generally offer better migration resistance because their ordered structure restricts the movement of dye molecules. Amorphous polymers, with more mobile chains and larger free volume, are more susceptible to dye migration.

Polymer Polarity : The compatibility between the polarities of the dye and the polymer affects solubility and, consequently, migration. This compound is a quinoline-based dye, and its interaction with different polymers varies. origochem.comspecialchem.com

Additives : The presence of other additives, such as plasticizers, can significantly increase polymer chain mobility and free volume, thereby lowering migration resistance.

Temperature Gradients : Temperature is a critical factor as it increases the kinetic energy of the dye molecules and the mobility of the polymer chains, accelerating diffusion. amulet-h2020.eu Therefore, applications at elevated temperatures pose a greater risk for migration.

Molecular Weight : The molecular weight of the dye itself is a crucial factor. Dyes with higher molecular weights generally exhibit lower diffusion rates and better migration resistance. wiley-vch.de

External Environment : Contact with solvents or fatty substances can swell the polymer matrix, facilitating the extraction and migration of the dye. mdpi.com Research on polystyrene, for example, shows that contact with food simulants like isooctane (B107328) can cause significant swelling and increase migration. mdpi.com

Table 2: Key Factors Influencing Dye Migration

| Factor | Effect on Migration | Source |

|---|---|---|

| Increasing Temperature | Increases migration | amulet-h2020.eu |

| Higher Polymer Crystallinity | Decreases migration | - |

| Presence of Plasticizers | Increases migration | - |

| Higher Dye Molecular Weight | Decreases migration | wiley-vch.de |

| Contact with Swelling Solvents | Increases migration | mdpi.com |

To quantify the migration resistance of colorants like this compound in polymers, several standardized test methods are employed.

ISO 15701 : This is a key international standard specifying a method to assess color fastness to migration into a polymeric material. iteh.aisis.seasn.sn

Principle : The method assesses the transfer of color from the colored test specimen (e.g., plastic) to a standard white-pigmented sheet of plasticized poly(vinyl chloride) (PVC). sis.setfl.com

Procedure : The test specimen is placed in contact with the white PVC sheet. This composite is then subjected to heat (e.g., 50°C) and pressure (e.g., 49 kPa) for a specified duration (e.g., 16 hours). tfl.com

Assessment : After exposure, the degree of staining on the white PVC sheet is evaluated using a standardized Grey Scale for Staining. The grey scale provides a rating from 1 (severe staining) to 5 (no staining). tfl.com

EN 71-3 : This European standard is part of the toy safety regulations and specifies requirements and test methods for the migration of certain chemical elements from toy materials. While it focuses on heavy metals, its principles for assessing migration under simulated physiological conditions (e.g., contact with synthetic stomach acid) are relevant for applications where consumer safety is paramount. philoden.com

AATCC Test Method 61 : Used primarily in the textile industry, this method evaluates colorfastness to laundering. microbe-investigations.com It assesses both color change of the specimen and staining on adjacent, undyed fabrics. The evaluation also uses grey scales. While the conditions (laundering) are different from plastic applications, the fundamental principle of assessing color transfer to a contact material is analogous. microbe-investigations.com

Table 3: Parameters of ISO 15701 Migration Test

| Parameter | Specification | Source |

|---|---|---|

| Contact Substrate | White-pigmented plasticized Poly(vinyl chloride) (PVC) | sis.setfl.com |

| Test Temperature | 50°C | tfl.com |

| Test Duration | 16 hours | tfl.com |

| Evaluation Method | Grey Scale for Staining (1-5 rating) | tfl.com |

Technical data sheets for this compound often provide a migration resistance rating on a scale, for instance, from 1 to 5, where a higher number indicates better resistance. A rating of 4-5 is reported for this dye, signifying good performance. ccchemical.com

Optical Performance and Colorimetric Properties in Advanced Materials

This compound is valued for its ability to produce a brilliant, greenish-yellow shade with high transparency in various polymers. precisechem.comccchemical.comorigochem.com Its optical performance is a key characteristic for applications in advanced materials where aesthetic quality and clarity are essential.

Spectroscopic techniques are fundamental for quantifying the optical performance of a colorant within a polymer matrix. UV-Visible (UV-Vis) spectrophotometry is the primary tool used for this analysis. ums.edu.my

Coloration Efficacy : The efficacy of coloration, or tinting strength, is determined by measuring the absorbance of the colored polymer at the wavelength of maximum absorption (λmax). A higher absorbance value at a given dye concentration indicates greater color strength. The analysis involves preparing a sample of the colored polymer (often a thin film or plaque of a specific thickness) and measuring its light absorption across the visible spectrum (approx. 400-700 nm). ums.edu.my The resulting spectrum provides a quantitative fingerprint of the color.

Transparency : Excellent transparency is a noted feature of this compound. philoden.comspecialchem.com Spectroscopically, high transparency is characterized by high light transmittance across the visible spectrum, except for the specific wavelengths absorbed by the dye. A lack of light scattering, which would cause haziness or opacity, is crucial. The high, residue-free solubility of the dye in the polymer melt is a prerequisite for achieving sparkling transparency, as undissolved particles would act as scattering centers. philoden.comspecialchem.com

Colorimetric Analysis : Beyond the spectrum, color is quantified using colorimetric systems like CIELAB. A spectrophotometer measures the spectral data, which is then converted into L, a, and b* coordinates:

L * represents lightness (0 = black, 100 = white).

a * represents the red-green axis (+a* = red, -a* = green).

b * represents the yellow-blue axis (+b* = yellow, -b* = blue). For this compound, a strong positive b* value would be expected. This system allows for precise and objective communication of color and the assessment of color consistency between batches.

Table 4: Spectroscopic and Colorimetric Parameters for Optical Performance Analysis

| Parameter | Description | Method of Measurement |

|---|---|---|

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the dye absorbs the most light, defining its primary color. | UV-Vis Spectrophotometry |

| Absorbance | A measure of the light absorbed by the sample at λmax; correlates with color strength. | UV-Vis Spectrophotometry |

| Transmittance (%) | The percentage of light that passes through the sample; indicates clarity. | UV-Vis Spectrophotometry |

| CIELAB (L, a, b*) | A three-dimensional color space for quantifying color objectively. | Colorimetry/Spectrophotometry |

Optimization of Color Strength and Tinting Efficiency in Pigment Formulations

The performance of this compound in terms of color strength and tinting efficiency is critically dependent on its formulation and the processing conditions within various polymer matrices. Research and application data indicate that achieving optimal chromaticity involves careful consideration of temperature, resin compatibility, and dispersion methods.

A key factor influencing the color yield of this compound is its high melting point, with reported values ranging from 300°C to 403°C. scribd.com The dissolution of the dye within the polymer matrix is essential for achieving its brilliant greenish-yellow hue. scribd.comemperordye.com Studies suggest that processing temperatures must be sufficiently high, approaching the dye's melting point, to ensure complete dissolution and avoid issues like black spots that can arise from incomplete melting. When the processing temperature is too low, the dye may not fully dissolve, especially in formulations requiring a high concentration for intense coloration, leading to diminished color strength.

The choice of polymer is also crucial, as the affinity between the dye and the resin affects solubility and, therefore, coloristic properties. scribd.comchinaplasonline.com this compound exhibits high heat stability, making it particularly suitable for engineering plastics that are processed at high temperatures. scribd.com Its compatibility has been established in a range of complex matrices, allowing for robust and vibrant coloration. scribd.comdynasty-chem.compolarisorganics.com The use of pre-dispersed forms, such as single pigment concentrates (SPCs), can also enhance tinting efficiency by ensuring a higher standard of dispersion throughout the polymer, which is vital for color uniformity and strength.

The table below summarizes the polymer systems in which this compound is commonly used and its performance characteristics.

| Polymer Matrix | Heat Resistance (°C) | Light Fastness (Grade) | Key Application Suitability |

| Polycarbonate (PC) | ≥ 300 | 7-8 | High-performance applications requiring thermal stability. scribd.comdynasty-chem.com |

| Polystyrene (PS) | ≥ 300 | 7-8 | General purpose and high-impact applications. chinaplasonline.comdynasty-chem.com |

| Polymethyl Methacrylate (B99206) (PMMA) | ≥ 300 | 7-8 | Applications demanding high transparency and weather resistance. scribd.comdynasty-chem.com |

| Acrylonitrile Butadiene Styrene (ABS) | ≥ 300 | 7-8 | Engineering plastic components. chinaplasonline.comdynasty-chem.com |

| Polyethylene (B3416737) Terephthalate (B1205515) (PET) | ≥ 300 | 7-8 | Fiber and packaging applications due to high heat stability. scribd.comdynasty-chem.com |

| Polybutylene Terephthalate (PBT) | ≥ 300 | 7-8 | Electrical and automotive components. scribd.com |

| Polyamide (PA) | ~300 | 7 | Use in PA6 and PA66, where high temperature resistance is needed. dynasty-chem.com |

| Rigid Polyvinyl Chloride (R-PVC) | ~300 | 7-8 | Profile extrusion and other rigid applications. scribd.com |

Note: The data presented in this table is compiled from various supplier technical datasheets and industry publications. scribd.comdynasty-chem.comslideshare.net

Investigation of Fluorescent Properties and Luminescence for Niche Applications

This compound is widely recognized for its fluorescent properties, which contribute to its characteristic brilliant, clean greenish-yellow or lemon-yellow shade. emperordye.comemperordye.com It belongs to the quinophthalone chemical class, and like many heterocyclic solvent dyes, it exhibits strong fluorescence. scribd.comemperordye.com This inherent luminescence is a key attribute for applications where high visibility and color vibrancy are desired.

The fluorescence of the dye involves the absorption of light, particularly in the UV spectrum, and the subsequent re-emission of that energy as visible light, resulting in a color that can appear up to three times brighter than conventional colorants. sanerchem.com This effect makes it a candidate for specialty applications such as fluorescent pigments and for coloring plastics where a bright, "glowing" edge effect is desirable. sanerchem.com

While its use as a colorant in various plastics is well-documented, detailed scientific investigations into its specific luminescent properties for niche functional applications are less prevalent in public literature. The primary application remains focused on leveraging its fluorescence for aesthetic and high-visibility coloration in plastics, coatings, and inks. dynasty-chem.compolarisorganics.com Its excellent heat stability and lightfastness ensure that its fluorescent character is retained even under demanding processing conditions and in end-use environments. scribd.com

The table below outlines the observed fluorescent characteristics of this compound.

| Characteristic | Description | Source |

| Visual Appearance | Brilliant green-yellow powder. | emperordye.com |

| Color in Application | Bright, clean lemon-yellow or greenish-yellow shade. | emperordye.comemperordye.com |

| Fluorescence | Described as a strong, brilliant fluorescence. | emperordye.comsanerchem.com |

| Chemical Class | Quinophthalone / Heterocyclic. | scribd.comemperordye.com |

| Niche Applications | Primarily used for high-visibility coloring of plastics and as a component in fluorescent pigment formulations. | polarisorganics.comsanerchem.com |

Environmental Fate, Degradation, and Remediation Technologies for Solvent Yellow 157

Environmental Distribution and Persistence in Aquatic and Terrestrial Systems

The distribution and persistence of Solvent Yellow 157 in the environment are governed by its physicochemical properties and its susceptibility to various degradation processes. As a quinoline (B57606) derivative, it is expected to exhibit high mobility in aqueous systems.

Quinoline, the parent compound of the chemical class to which this compound belongs, demonstrates high solubility in water, which suggests a potential for significant mobility in aquatic environments researchgate.netafirm-group.com. This high water solubility indicates a low potential for bioaccumulation in organisms . The partitioning behavior of quinoline compounds in soil and sediment is significantly influenced by pH. In acidic environments, the quinoline molecule can become protonated, leading to increased sorption to soil particles through cation exchange mechanisms. Conversely, in neutral to alkaline conditions, the neutral form predominates, resulting in lower sorption and consequently higher mobility in the subsurface environment unl.edu.

Table 1: Environmental Partitioning Characteristics of Related Quinoline Compounds

| Compound | Water Solubility | Log Kow | Soil Sorption Behavior | Reference |

| Quinoline | High (6000 mg/L) | ~2.03 | pH-dependent; increases in acidic conditions | researchgate.net |

| Quinoline Yellow | Water-soluble | -3.04 | Low potential for bioaccumulation |

This table is illustrative and based on data for structurally related compounds.

The biodegradation of quinoline and its derivatives has been the subject of numerous studies, revealing that various microorganisms are capable of utilizing these compounds as a source of carbon and nitrogen. Several bacterial strains, including Pseudomonas, Rhodococcus, and Burkholderia, have been identified as effective degraders of quinoline wikipedia.org.

Microbial metabolism of quinoline typically proceeds through hydroxylation of the heterocyclic ring, followed by ring cleavage. One of the well-documented metabolic pathways is the "8-hydroxycoumarin pathway". In this pathway, quinoline is first hydroxylated to 2-hydroxyquinoline, which is then further oxidized to 2,8-dihydroxyquinoline. Subsequent metabolic steps lead to the formation of 8-hydroxycoumarin, which is then mineralized to carbon dioxide and ammonia. Another pathway involves the formation of 5,6-dihydroxy-1H-2-oxoquinoline.

The efficiency of biodegradation can be influenced by environmental conditions such as pH, temperature, and the presence of other organic compounds. For instance, some studies have shown that quinoline degradation can be enhanced under denitrifying conditions.

Abiotic transformation processes, including hydrolysis and direct photolysis, can contribute to the degradation of organic compounds in the environment. However, for quinoline-based dyes, the information is limited.

Hydrolysis: The quinoline ring is generally stable to hydrolysis under typical environmental pH conditions. Specific functional groups attached to the quinoline core in this compound could potentially be susceptible to hydrolysis, but without detailed structural information and experimental data, the significance of this process remains speculative.

Direct Photolysis: Direct photolysis involves the degradation of a molecule upon direct absorption of solar radiation. Studies on the photocatalytic degradation of Quinoline Yellow have indicated that direct photolysis in the absence of a photocatalyst is negligible mdpi.com. This suggests that direct photolysis may not be a significant degradation pathway for this class of dyes under normal environmental conditions. The photostability is a desirable characteristic for a dye product but contributes to its environmental persistence.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These methods have shown promise for the degradation of recalcitrant dye molecules like this compound.

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO2) has been effectively employed for the degradation of quinoline and related dyes. When TiO2 is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals, which can non-selectively oxidize organic pollutants.

Studies on the photocatalytic degradation of Quinoline Yellow using TiO2 have demonstrated high degradation efficiencies. For instance, one study reported a 91.5% photodegradation efficiency of quinoline under optimized conditions using synthesized anatase TiO2 nanoparticles researchgate.netosti.gov. The addition of hydrogen peroxide (H2O2) to the TiO2/UV system can further enhance the degradation rate by acting as an additional source of hydroxyl radicals. The degradation process generally follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model nih.gov. The efficiency of the photocatalytic process is influenced by several operational parameters including catalyst dosage, initial dye concentration, pH, and the presence of electron acceptors like H2O2 nih.gov.

Table 2: Efficiency of Photocatalytic Degradation of Quinoline-based Dyes

| System | Target Compound | Efficiency | Kinetic Model | Reference |

| TiO2/UV | Quinoline | 91.5% | Pseudo-first-order | researchgate.netosti.gov |

| TiO2/UV | Quinoline Yellow | Up to 97% at pH 11.5 | Pseudo-first-order | researchgate.net |

| Ag3PO4/Visible Light | Quinoline Yellow | Nearly complete in 70 mins | - | mdpi.com |

This table presents findings from studies on related quinoline compounds.

Fenton and photo-Fenton processes are other effective AOPs for the treatment of dye-containing wastewater. The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide with ferrous ions (Fe2+) under acidic conditions. The photo-Fenton process enhances the production of hydroxyl radicals by irradiating the Fenton system with UV-visible light, which also promotes the regeneration of Fe2+ from Fe3+.

These processes have been successfully applied to the degradation of various dyes. For quinoline, an electro-Fenton process has been shown to achieve a chemical oxygen demand (COD) removal rate of up to 90.95% under optimized conditions electrochemsci.org. The degradation of quinoline in this system was primarily attributed to the action of hydroxyl radicals electrochemsci.org. The degradation pathways in Fenton-based systems typically involve hydroxylation of the aromatic rings, followed by ring opening and eventual mineralization to CO2, H2O, and inorganic ions. The efficiency of the Fenton process is highly dependent on parameters such as pH (typically acidic), and the concentrations of Fe2+ and H2O2.

Ozonation and Sonolysis Techniques in Aqueous Dye Effluents

Advanced Oxidation Processes (AOPs) like ozonation and sonolysis are effective methods for the degradation of complex organic molecules like dyes. These techniques rely on the generation of highly reactive hydroxyl radicals (•OH), which are non-selective oxidizing agents capable of breaking down recalcitrant dye structures.

Ozonation involves the application of ozone (O₃) to wastewater. The ozone can react directly with the dye molecules or decompose in water (especially at higher pH) to form hydroxyl radicals. Studies on similar azo dyes, such as Acid Yellow 17, have demonstrated the high efficacy of ozonation. For instance, increasing the ozone gas concentration to 16 g/m³ resulted in a 98% removal efficiency after 45 minutes researchgate.net. However, the efficiency can decrease with higher initial dye concentrations, as the ratio of pollutant molecules to ozone molecules increases researchgate.net. While specific research on this compound is limited, the principles suggest that ozonation would be a viable method for cleaving its chromophoric structure.

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation in the aqueous solution—the formation, growth, and collapse of microscopic bubbles. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the thermolytic decomposition of water molecules into hydroxyl radicals. The synergistic effect of combining sonolysis with a catalyst (sonocatalysis), such as TiO₂, can significantly enhance degradation efficiency mdpi.com. For example, the degradation of eosin B dye was dramatically improved when ultrasound was coupled with photocatalysis, increasing decomposition from 17% to 57% within 10 minutes under certain conditions mdpi.com. The effectiveness of sonolysis is dependent on factors like ultrasound power and dye concentration mdpi.com.

While direct studies on the ozonation and sonolysis of this compound are not extensively available, the proven success of these AOPs on other complex dye structures indicates their strong potential for its degradation.

Adsorption and Separation Technologies for Dye Removal and Recovery

Adsorption and various separation techniques are widely employed for dye removal due to their efficiency and, in some cases, the potential for dye recovery. These physical processes are crucial for treating industrial effluents.

Adsorption is a surface phenomenon where dye molecules from the liquid phase accumulate on the surface of a solid adsorbent. The effectiveness of this process depends heavily on the properties of the adsorbent material, such as surface area, porosity, and the presence of functional groups nih.govmdpi.com. A wide range of materials have been investigated for dye removal, including:

Activated Carbon: Considered a highly effective adsorbent due to its large surface area and porous structure nih.gov.

Clays and Zeolites: Natural materials like bentonite and zeolite Y are cost-effective adsorbents that can be modified to enhance their dye removal capacity nih.govyoutube.com.

Biomaterials: Low-cost adsorbents derived from agricultural waste like corncob, rice husk, or fruit peels have shown significant potential for dye adsorption nih.govmdpi.comresearchgate.net.

The interaction between the dye and the adsorbent at equilibrium is described by adsorption isotherms. These models are crucial for understanding the adsorption mechanism and capacity.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites nih.govnih.gov. It is often used to determine the maximum adsorption capacity (Qₘ) of an adsorbent. Studies on Acid Yellow 11 and Evans Blue dye showed that the adsorption data fitted the Langmuir model well, with maximum capacities of 515.46 mg/g and 42.3 mg/g, respectively, on different activated carbons nih.govnih.gov.

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface and is not restricted to the formation of a monolayer nih.gov.

The table below illustrates Langmuir and Freundlich isotherm parameters for the adsorption of various yellow dyes on different adsorbents. It is important to note that this data is for illustrative purposes, as specific studies on this compound were not available.

| Dye Name | Adsorbent | Isotherm Model | Qₘ (mg/g) | R² |

| Acid Yellow 11 | Pisum Sativum Peels Activated Carbon | Langmuir | 515.46 | 0.992 |

| Eosin Yellow | Zeolite Y | Freundlich | - | - |

| Sunset Yellow FCF | Mixed Fruit Peel Waste | Langmuir | 200 | - |

| Naphthol Yellow S | Activated Carbon | Langmuir & Freundlich | - | - |

This table presents data from various studies to illustrate the application of adsorption isotherms and should not be interpreted as results for this compound.

Membrane filtration is a pressure-driven separation process that uses a semi-permeable membrane to separate dyes from water. Depending on the pore size, different types of membrane filtration can be used:

Nanofiltration (NF): Effective for retaining soluble dyes and has been studied for various molecules like Sunset Yellow and Methyl Orange nih.gov.

Reverse Osmosis (RO): Has smaller pores than NF and can also retain soluble dyes, but can be prone to irreversible fouling researchgate.net.

Ultrafiltration (UF): Generally used for larger molecules and may not be suitable for retaining smaller, soluble dyes researchgate.net.

These technologies can effectively remove color, but challenges like membrane fouling can limit their long-term, cost-effective application researchgate.net.

Solvent extraction , or liquid-liquid extraction, is a technique used to separate compounds based on their relative solubilities in two different immiscible liquids. This method has been investigated for the removal and recovery of textile dyes . For instance, a study on Golden Yellow LS dye demonstrated over 97% extraction from an acidic aqueous solution using a mixture of Tri-n-butyl phosphate (TBP) and hexane . The dye could then be recovered by stripping it into an alkaline solution, allowing the solvent to be reused . The efficiency of solvent extraction is influenced by parameters such as pH, solvent composition, and the aqueous-to-organic volume ratio . While a promising technique for dye recovery, specific applications for this compound have not been detailed in the available literature.

Coagulation-flocculation is a widely used and economically viable process in wastewater treatment to remove suspended solids and color mdpi.comthescipub.com. The process typically involves:

Coagulation: A coagulant (e.g., aluminum sulfate (B86663), ferric chloride) is added to neutralize the charge of the dye particles, causing them to aggregate into micro-flocs.

Flocculation: The solution is gently mixed to encourage the micro-flocs to collide and form larger, more stable flocs.

Sedimentation: The larger flocs settle out of the solution due to gravity, allowing for their removal.

The effectiveness of this process is highly dependent on factors such as pH, coagulant dosage, and the specific chemistry of the dye and wastewater mdpi.com. While it is a standard method for treating textile effluents, specific studies detailing the optimal conditions for the precipitation of this compound are limited.

Biological Treatment and Bioremediation Approaches

Biological methods utilize microorganisms like bacteria and fungi to decolorize and degrade dyes, offering an environmentally friendly and cost-effective alternative to physicochemical treatments.

Microorganisms can remove dyes through two primary mechanisms: biosorption (adsorption onto the cell surface) and biodegradation (enzymatic breakdown of the dye molecule) nih.govbiotechnologia-journal.org.

Fungal Decolorization: Many fungi, particularly white-rot fungi like Pleurotus ostreatus, produce powerful extracellular enzymes such as laccases and peroxidases that can degrade a wide range of dyes nih.govnih.gov. The decolorization process can be influenced by factors like pH, temperature, and whether the culture is static or shaken nih.gov. However, some dyes show high resistance to fungal degradation. For example, studies on various basidiomycetes found that the azo dye Remazol Brilliant Yellow GL was persistent and not decolorized by any of the tested fungi, suggesting some yellow dyes are particularly recalcitrant thescipub.com.

Bacterial Degradation: Bacteria are also highly effective at dye degradation, often utilizing azoreductase enzymes to cleave the azo bonds (-N=N-) that are common in synthetic dyes nih.gov. This initial cleavage is typically more effective under microaerophilic or anaerobic conditions nih.gov. The resulting aromatic amines can then be further degraded, often under aerobic conditions nih.gov. Bacterial consortia, containing multiple species like Bacillus subtilis, Luteimonas aestuarii, and Bacillus cereus, have shown potential to degrade various dyes, including yellow dyes ajol.inforesearchgate.net. For instance, a consortium of Bacillus cereus and Pseudomonas fluorescence achieved nearly 100% decolorization of Remazol Yellow dye mdpi.com.

The table below summarizes the decolorization efficiency of various microbial systems for different dyes. This data is intended to illustrate the potential of bioremediation.

| Microorganism/Consortium | Dye(s) | Decolorization Efficiency | Conditions |

| Pleurotus ostreatus (strain MB) | Brilliant Green & Evans Blue Mixture | 90.1% | Shaken Culture |

| Aspergillus sp. TS-A | Mordant Yellow 1 | 98.6% | pH 6, within 1 hour |

| Bacterial Consortium (GG-BL) | Various Azo Dyes | >90% | Microaerophilic/Aerobic |

| Bacillus cereus & Pseudomonas fluorescence | Remazol Yellow | ~100% | - |

This table presents data from various studies to illustrate microbial decolorization and should not be interpreted as results for this compound.

Enzyme-Mediated Biotransformation of Azo Dyes and Related Structures

The biotransformation of azo dyes is primarily an enzymatic process, with a variety of microorganisms, including bacteria, fungi, and algae, producing enzymes capable of degrading these complex molecules. nih.govenvironcj.in The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). nih.govscholarsresearchlibrary.com This process breaks the chromophore, leading to decolorization and the formation of aromatic amines, which can be further degraded, often under different environmental conditions. nih.govmdpi.com The key enzymes involved in this process are azoreductases, laccases, and various peroxidases. ijplantenviro.combiorxiv.org

Azoreductases are a major group of enzymes responsible for the reductive cleavage of azo bonds. scholarsresearchlibrary.com These enzymes are typically NADH or NADPH-dependent and often require flavin cofactors. emergentresearch.org They function by transferring electrons from the cofactor to the azo dye, breaking the nitrogen double bond. scholarsresearchlibrary.com Bacterial degradation via azoreductases can occur under both anaerobic and aerobic conditions, though the reduction is often more efficient in the absence of oxygen, which can compete for the reducing equivalents (NADH). nih.govscholarsresearchlibrary.com

Laccases and Peroxidases , on the other hand, are oxidative enzymes primarily produced by fungi (especially white-rot fungi) and some bacteria and plants. nih.govresearchgate.netijplantenviro.com

Laccases are multi-copper oxidases that decolorize azo dyes through a non-specific free-radical mechanism, which can avoid the formation of toxic aromatic amines associated with reductive cleavage. nih.govijplantenviro.com They oxidize the phenolic groups of the dye, leading to the breakdown of the molecule. ijplantenviro.commicrobiologyjournal.org

Peroxidases , such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that use hydrogen peroxide (H₂O₂) as an oxidant to degrade a wide range of organic pollutants, including azo dyes. nih.gov They generate highly reactive radicals that initiate the degradation process. nih.gov

The efficiency of these enzymes is influenced by factors such as pH, temperature, dye concentration, and the specific chemical structure of the dye. mdpi.comnih.gov

Table 1: Key Enzymes in Azo Dye Biotransformation

| Enzyme Class | Source Organisms | Cofactors/Mediators | Degradation Mechanism | Key Characteristics |

|---|---|---|---|---|

| Azoreductase | Bacteria (e.g., Bacillus sp., Pseudomonas sp.), Yeast | NADH, NADPH, FMN | Reductive cleavage of the azo bond (-N=N-) | Often more efficient under anaerobic conditions; produces aromatic amines. scholarsresearchlibrary.comemergentresearch.orgacs.orgtandfonline.com |

| Laccase | Fungi (e.g., Trametes villosa), Bacteria, Plants | Copper ions | Oxidative degradation via a free-radical mechanism | Broad substrate specificity; does not always require mediators; avoids forming toxic amines. nih.govmicrobiologyjournal.orgresearchgate.net |

| Lignin Peroxidase (LiP) | Fungi (e.g., Phanerochaete chrysosporium) | H₂O₂, Veratryl alcohol | Oxidative degradation | High redox potential; capable of degrading complex aromatic structures. nih.govresearchgate.net |

| Manganese Peroxidase (MnP) | Fungi (e.g., White-rot fungi) | H₂O₂, Mn²⁺ | Oxidative degradation through Mn³⁺ intermediates | Oxidizes phenolic and non-phenolic compounds. nih.gov |

Phytoremediation and Integrated Biological Systems for Contaminated Environments

Phytoremediation offers a green, solar-driven, and cost-effective approach to cleaning up environments contaminated with organic pollutants like azo dyes. nih.govjmaterenvironsci.com This technology utilizes plants and their associated rhizospheric microorganisms to remove, degrade, or stabilize contaminants. ijcrt.org Several mechanisms are involved in the phytoremediation of dyes. ijcrt.orgresearchgate.net

Rhizodegradation: This process involves the breakdown of contaminants in the soil by microorganisms living in the root zone (rhizosphere). Plant roots release exudates that stimulate microbial activity, enhancing the degradation of dyes.

Phytodegradation (Phytotransformation): Plants can take up organic contaminants and degrade them internally through their metabolic and enzymatic processes. ijcrt.org Plants produce many of the same enzymes as microorganisms, such as laccases and peroxidases, which can break down dye molecules. ijplantenviro.comijplantenviro.com

Phytoextraction (Phytoaccumulation): This involves the uptake of contaminants from the soil or water and their accumulation in plant tissues (roots, shoots, or leaves). The plants can then be harvested to remove the contaminant from the site. ijcrt.org This is more common for heavy metals but can also occur with organic pollutants.

Rhizofiltration: This refers to the use of plant roots to absorb, adsorb, and precipitate contaminants from water. researchgate.net Aquatic plants are particularly effective for this purpose.

Various terrestrial and aquatic plants have demonstrated the ability to decolorize and degrade azo dyes, including water hyacinth (Eichhornia crassipes), duckweed (Lemna minor), subabul (Leucaena leucocephala), and various grasses. jmaterenvironsci.comresearchgate.net

Integrated Biological Systems are often necessary because a single biological process may not achieve complete mineralization of azo dyes. A common and effective strategy is to combine anaerobic and aerobic treatment stages. mdpi.comresearchgate.net

Anaerobic Stage: In this initial stage, the azo dye is decolorized through the reductive cleavage of the azo bond by anaerobic bacteria, resulting in the formation of aromatic amines. mdpi.com

Aerobic Stage: The effluent from the anaerobic stage, now containing the aromatic amines, is subjected to aerobic treatment. Aerobic microorganisms are generally effective at degrading and mineralizing these amines, which are often more resistant to anaerobic breakdown. mdpi.comresearchgate.net

This sequential anaerobic-aerobic approach ensures both decolorization and the breakdown of potentially toxic intermediate products. researchgate.net More advanced integrated systems may combine bioelectrochemical systems with biological reactors to enhance the rate and efficiency of degradation. sciepub.com The integration of phytoremediation into these systems, such as in constructed wetlands, provides a further level of treatment, polishing the effluent and creating a more robust and sustainable remediation solution. researchgate.net

Table 2: Phytoremediation Mechanisms and Plant Examples for Dye Removal

| Mechanism | Description | Plant Examples |

|---|---|---|

| Phytodegradation | Internal breakdown of dye molecules by plant enzymes. | Leucaena leucocephala, Eucalyptus spp. |

| Rhizodegradation | Breakdown of dyes in the root zone by rhizospheric microbes. | Grasses, Legumes jmaterenvironsci.com |

| Phytoextraction | Uptake and accumulation of dyes into plant tissues. | Azolla pinnata jmaterenvironsci.com |

| Rhizofiltration | Adsorption or absorption of dyes onto plant roots from water. | Water hyacinth (Eichhornia crassipes), Chara vulgaris nih.govresearchgate.net |

Toxicological and Ecotoxicological Investigations of Solvent Yellow 157

Mammalian Toxicology and Mechanistic Studies

While comprehensive toxicological data for Solvent Yellow 157 is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar solvent dyes and the broader class of azo compounds. chemicalbook.com Regulatory assessments often rely on such analogue data and structure-activity relationships to predict the toxicological profile of chemicals with incomplete data sets.